(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are characterized by their bicyclic structure, which includes both imidazole and pyridine rings. The specific compound is recognized for its potential biological activities and applications in medicinal chemistry.
This compound is documented in various scientific databases and publications, including PubChem and BenchChem. Its chemical identity is cataloged under the CAS number 1511147-55-9.
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is classified as a heterocyclic amine. It features a tetrahydroimidazo[1,2-a]pyridine core structure, making it relevant in the study of bioactive molecules and pharmaceuticals.
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine typically involves several steps that can vary based on the desired derivatives. A common method includes:
The molecular formula of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is . Its molecular weight is approximately 151.21 g/mol.
InChI=1S/C8H13N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h2,4,7H,1,3,5-6,9H2
C1CN2C=CN=C2CC1CN
The compound features a bicyclic structure that includes a saturated imidazole ring fused to a pyridine ring. This configuration contributes to its chemical reactivity and biological activity.
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine can participate in various chemical reactions:
The mechanism of action for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine involves:
The compound exhibits notable solubility in organic solvents and has distinct spectroscopic properties that can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy.
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2